
N2-(2-fluorophenyl)pyridine-2,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(2-fluorophenyl)pyridine-2,3-diamine dihydrochloride, also known as JNJ-38877605, is a small molecule inhibitor that has shown promising results in scientific research. This compound is used to target specific proteins and enzymes in biochemical and physiological processes, leading to potential therapeutic applications.
Applications De Recherche Scientifique
High Glass Transition and Thermal Stability
A study described the synthesis of new diamine monomers containing heterocyclic pyridine and triphenylamine groups. These monomers were used to prepare novel polyimides with high glass transition temperatures (Tg), excellent mechanical, and thermal properties. The polyimides exhibited high solubility in organic solvents and could be cast into tough, flexible films with high tensile modulus and excellent thermal stability in both nitrogen and air environments. The materials also demonstrated strong orange fluorescence under certain conditions, indicating potential applications in optoelectronics and sensing technologies (Wang et al., 2008).
Novel Organosoluble Poly(pyridine−imide)
Another research introduced a diamine containing a pyridine heterocyclic group and a pyrene substituent, synthesized and used in the preparation of poly(pyridine−imide) by direct polycondensation. The resulting polymer was highly soluble, exhibited good thermal stability, and could be cast into a flexible and tough film. The poly(pyridine−imide) showed strong orange fluorescent after protonation with a protic acid, suggesting its utility in electrochromic devices and as a material with tunable optical properties (Liaw et al., 2007).
Fluorescent Poly(pyridine-imide) Acid Chemosensor
Research on a novel fluorescent poly(pyridine-imide) acid chemosensor demonstrated the material's ability to act as an "off–on" fluorescent switcher for acids. The polyimide film exhibited good thermal stability and high glass transition temperature, alongside unique optical properties that could be leveraged for sensing applications, highlighting the diverse functionality of pyridine-containing polymers (Wang et al., 2008).
Preparation of Fluoroionophores
A study on fluoroionophores based on diamine-salicylaldehyde derivatives explored the spectral diversity of these compounds when interacting with various metal cations. The research found specific chelating abilities for Zn+2 and Cd+2, indicating potential applications in metal ion sensing and imaging (Hong et al., 2012).
Soluble Fluorinated Polyamides
Another investigation focused on the synthesis of new diamine monomers containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides. These materials exhibited amorphous characteristics, high thermal stability, and were highly soluble in organic solvents, making them suitable for applications requiring high-performance materials with specific optical and electronic properties (Liu et al., 2013).
Propriétés
IUPAC Name |
2-N-(2-fluorophenyl)pyridine-2,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3.2ClH/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11;;/h1-7H,13H2,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTYOZIAPVRLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


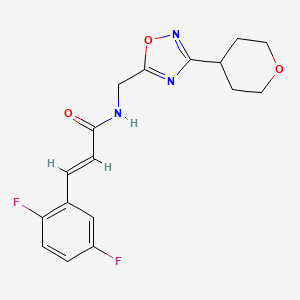
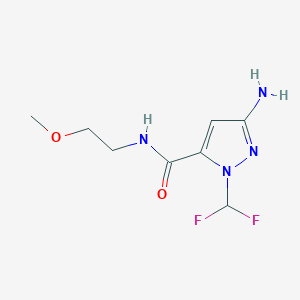
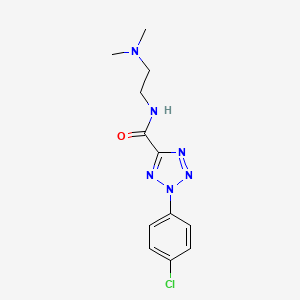

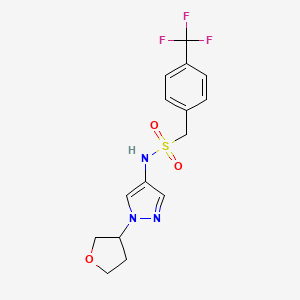

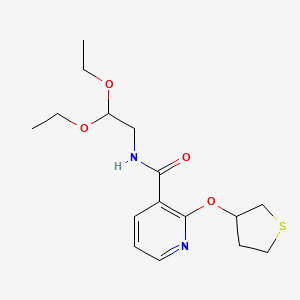

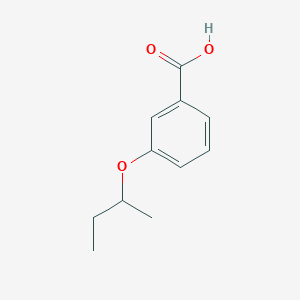
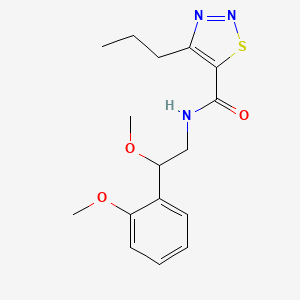
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)
